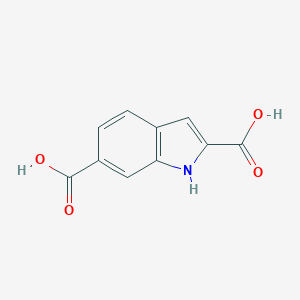

Acide 1H-indole-2,6-dicarboxylique

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of indole derivatives like 1H-indole-2,6-dicarboxylic acid often involves innovative methods to introduce functional groups at specific positions on the indole core. For instance, a practical synthesis approach for related indole carboxylic acids utilizes sequential reactions including S_NAr reaction, reductive cyclization, hydrolysis, and decarboxylation, demonstrating operational simplicity and cost-effectiveness suitable for large-scale production (Gallou et al., 2004). Moreover, rhodium-catalyzed C-H annulation methods have been employed for the efficient synthesis of 1H-indole-2,3-dicarboxylates, showcasing the versatility of catalytic systems in facilitating complex indole synthesis (Zhang et al., 2020).

Molecular Structure Analysis

The molecular and crystal structures of indole carboxylic acids have been elucidated using techniques like single crystal X-ray diffraction and infrared spectroscopy. For example, the structure of indole-2-carboxylic acid was determined to feature intermolecular O-H...O and N-H...O hydrogen bonds forming planar ribbons, highlighting the impact of molecular interactions on the solid-state architecture of these compounds (Morzyk-Ociepa et al., 2004).

Chemical Reactions and Properties

Indole derivatives participate in a wide array of chemical reactions, leveraging their rich electronic and structural features. Rh(III)-catalyzed selective coupling of N-methoxy-1H-indole-1-carboxamide and aryl boronic acids represents a mild and efficient method towards diverse product formation, showcasing the versatility of indoles in C-C and C-N bond formation (Zheng et al., 2014).

Physical Properties Analysis

The physical properties of indole derivatives, including melting points, solubility, and crystalline structure, are crucial for their application in various fields. Detailed analysis of these properties aids in understanding the material characteristics essential for pharmaceutical formulation and chemical synthesis.

Chemical Properties Analysis

Indole-2-carboxylic acid and its derivatives are noted for their stability under acidic and oxidative conditions while maintaining reactivity at the 3-position. This dual nature facilitates their use in a wide range of chemical transformations and as precursors in synthetic organic chemistry (Murakami, 1987).

Applications De Recherche Scientifique

Chimie médicinale : applications antivirales et anticancéreuses

Acide 1H-indole-2,6-dicarboxylique : les dérivés ont été étudiés pour leur potentiel en chimie médicinale, en particulier dans le développement d'agents antiviraux et anticancéreux. Des études ont montré que certains dérivés de l'indole présentent une activité inhibitrice contre le virus de la grippe A et d'autres virus . De plus, les échafaudages de l'indole sont étudiés pour leur rôle dans la conception d'agents anticancéreux du sein en raison de leur capacité à interagir avec les voies cellulaires impliquées dans la biologie du cancer .

Agriculture : Croissance et protection des plantes

En agriculture, les dérivés de l'indole, y compris ceux liés à l'This compound, sont importants en raison de leur rôle d'hormones végétales. L'acide indole-3-acétique, un dérivé produit par la dégradation du tryptophane, est crucial pour la croissance et le développement des plantes . De plus, les composés à base d'indole sont étudiés pour leurs propriétés antivirales, qui pourraient être bénéfiques pour protéger les cultures des agents pathogènes viraux .

Science des matériaux : Synthèse de composés hétérocycliques

Le fragment indole est un acteur clé en science des matériaux pour la synthèse de divers squelettes hétérocycliques. Son aromaticité et sa réactivité uniques en font un bloc de construction idéal pour construire des structures complexes par le biais de réactions de cycloaddition, qui sont considérées comme des processus verts et durables .

Science environnementale : Chimie verte

Les composés indoliques, y compris l'This compound, contribuent à la science environnementale par le biais des principes de la chimie verte. Leur rôle dans les réactions de cycloaddition à économie atomique contribue à la synthèse de composés biologiquement pertinents tout en minimisant les déchets .

Biochimie : Métabolites dérivés du microbiote

En biochimie, l'indole et ses dérivés sont des métabolites produits par le microbiote intestinal à partir du tryptophane. Ils jouent un rôle dans le maintien de l'homéostasie intestinale et ont un impact sur le métabolisme hépatique et la réponse immunitaire, montrant des perspectives thérapeutiques dans les maladies intestinales et hépatiques .

Pharmacologie : Développement de médicaments

L'échafaudage de l'indole est un pharmacophore important dans le développement de médicaments en raison de son accessibilité biologique et de ses applications thérapeutiques. Il a été utilisé dans la conception de nouveaux inhibiteurs de l'intégrase du VIH-1, mettant en évidence le potentiel thérapeutique des dérivés de l'indole en pharmacologie .

Mécanisme D'action

Target of Action

1H-Indole-2,6-dicarboxylic Acid, like many indole derivatives, has been found to bind with high affinity to multiple receptors . These receptors are often the primary targets of the compound, and their role is typically to mediate the biological activities of the compound. For instance, some indole derivatives have shown antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

The interaction of 1H-Indole-2,6-dicarboxylic Acid with its targets often results in changes in the biological activities of the targets. For example, some indole derivatives have been reported to show inhibitory activity against influenza A . This suggests that these compounds may interact with their targets in a way that inhibits the function of the targets, thereby exerting their antiviral effects.

Biochemical Pathways

1H-Indole-2,6-dicarboxylic Acid, like other indole derivatives, is likely to affect various biochemical pathways. Indole derivatives are known to be produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . By activating nuclear receptors, regulating intestinal hormones, and affecting the biological effects of bacteria as signaling molecules, indole and its derivatives maintain intestinal homeostasis and impact liver metabolism and the immune response .

Pharmacokinetics

The compound’s molecular weight (205167) and its predicted density (16±01 g/cm3) and boiling point (5785±300 °C at 760 mmHg) suggest that it may have certain bioavailability characteristics .

Result of Action

The molecular and cellular effects of 1H-Indole-2,6-dicarboxylic Acid’s action are likely to be diverse, given the wide range of biological activities associated with indole derivatives. For instance, some indole derivatives have been found to inhibit the proliferation of various cancer cell lines in a dose-dependent manner . This suggests that 1H-Indole-2,6-dicarboxylic Acid may also have similar effects.

Action Environment

The action, efficacy, and stability of 1H-Indole-2,6-dicarboxylic Acid are likely to be influenced by various environmental factors. For instance, the gut microbiota is known to play a role in the bioconversion of indoles from tryptophan, an essential amino acid derived entirely from the diet . Therefore, factors that affect the gut microbiota, such as diet and antibiotic use, may also influence the action of 1H-Indole-2,6-dicarboxylic Acid.

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

1H-indole-2,6-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO4/c12-9(13)6-2-1-5-3-8(10(14)15)11-7(5)4-6/h1-4,11H,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXXRCNKKYCNYFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)O)NC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10405865 | |

| Record name | 1H-indole-2,6-dicarboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10405865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

103027-97-0 | |

| Record name | 1H-indole-2,6-dicarboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10405865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

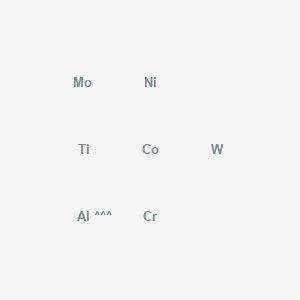

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

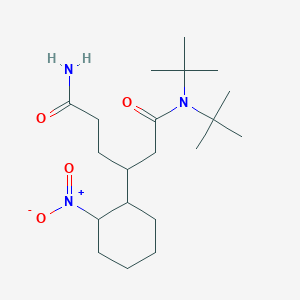

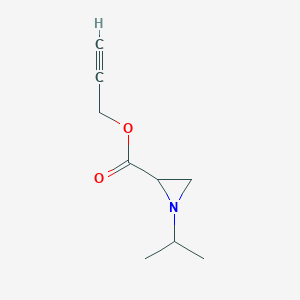

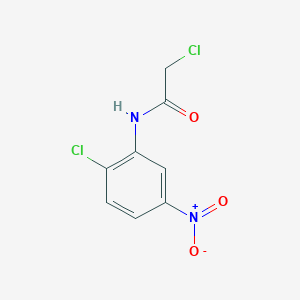

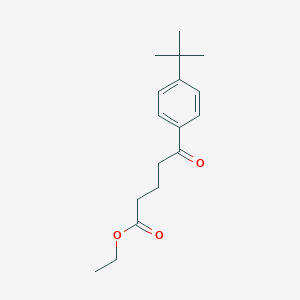

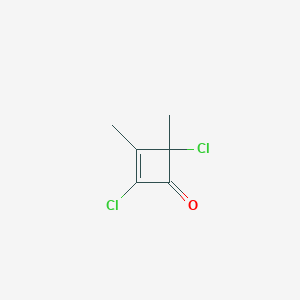

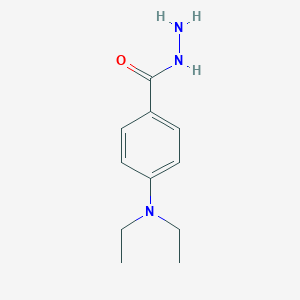

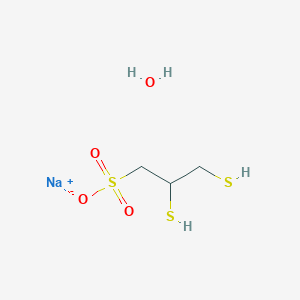

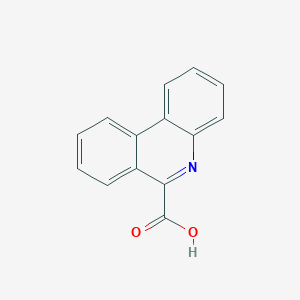

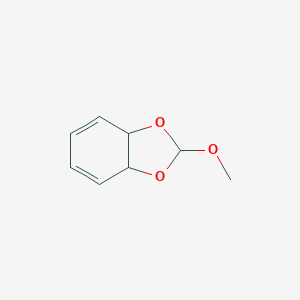

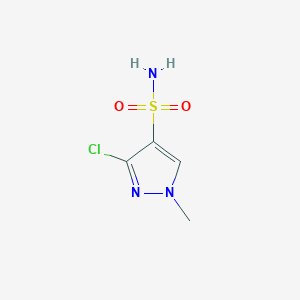

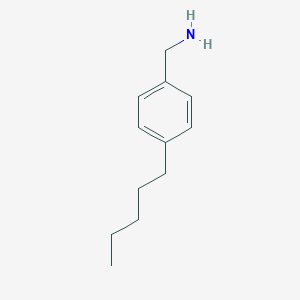

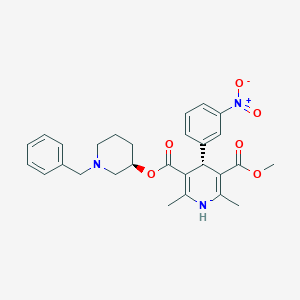

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N-Diethyl-2-[2-(4-methoxyphenyl)-2,3-dihydro-1,3,4-oxadiazol-5-yl]ethanamine;chloride](/img/structure/B10689.png)